molecular formula C13H10ClNO3 B6391869 4-(2-Chloro-5-methoxyphenyl)picolinic acid CAS No. 1261891-47-7

4-(2-Chloro-5-methoxyphenyl)picolinic acid

Cat. No.: B6391869
CAS No.: 1261891-47-7
M. Wt: 263.67 g/mol
InChI Key: NNCZFXPAXDNBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of phenylpicolinic acids.

Preparation Methods

The synthesis of 4-(2-Chloro-5-methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The general synthetic route includes the following steps:

    Starting Materials: The reaction begins with 2-chloro-5-methoxyphenylboronic acid and 4-bromopyridine-2-carboxylic acid.

    Catalyst and Reagents: Palladium(II) acetate is used as a catalyst, and potassium carbonate as a base.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures.

    Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-(2-Chloro-5-methoxyphenyl)picolinic acid undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives.

Scientific Research Applications

4-(2-Chloro-5-methoxyphenyl)picolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential as a serotonin receptor antagonist, which could have implications in neurological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions related to serotonin imbalance.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)picolinic acid involves its interaction with serotonin receptors. As a serotonin receptor antagonist, it binds to these receptors and inhibits their activity. This interaction can modulate various physiological processes, including mood regulation and neurotransmission . The molecular targets include serotonin receptors, and the pathways involved are related to serotonin signaling.

Comparison with Similar Compounds

4-(2-Chloro-5-methoxyphenyl)picolinic acid can be compared with other phenylpicolinic acids and serotonin receptor antagonists:

    Picolinic Acid: A natural compound known for its role in zinc transport and antiviral properties.

    Picloram: A herbicide that belongs to the same class of compounds but has different applications.

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-9-2-3-11(14)10(7-9)8-4-5-15-12(6-8)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCZFXPAXDNBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.